molecular formula C14H18F3N3O4 B1442800 tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate CAS No. 1311319-55-7

tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate

Cat. No.: B1442800
CAS No.: 1311319-55-7
M. Wt: 349.31 g/mol
InChI Key: QPHDBLHAVOQTKO-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a tert-butyl-protected amine, a hydroxycarbamimidoyl group (a functional group with amidine and hydroxylamine characteristics), and a 2-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogs. It is commercially available as a building block for organic synthesis (e.g., priced at €1,224.00/g from CymitQuimica) . Its structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition or prodrug design.

Properties

IUPAC Name

tert-butyl N-[(2Z)-2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O4/c1-13(2,3)24-12(21)19-10(11(18)20-22)8-6-4-5-7-9(8)23-14(15,16)17/h4-7,10,22H,1-3H3,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHDBLHAVOQTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC(F)(F)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC(F)(F)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate (CAS No. 1311319-55-7) is a novel compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethoxy-substituted phenyl group and a hydroxycarbamimidoyl moiety, suggest various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈F₃N₃O₄, with a molecular weight of 349.31 g/mol. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₈F₃N₃O₄
Molecular Weight349.31 g/mol
CAS Number1311319-55-7
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxycarbamimidoyl group can participate in nucleophilic addition reactions, while the carbamate moiety is susceptible to hydrolysis under varying pH conditions, which may influence its pharmacological profile.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit potential anticancer properties. For instance, derivatives containing hydroxycarbamimidoyl groups have shown promise in inhibiting tumor growth in various cancer models. The trifluoromethoxy substitution may enhance their efficacy by improving solubility and cellular uptake.

Enzyme Inhibition

Research indicates that carbamate derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurodegenerative diseases.

Compound NameBiological Activity
Tert-butyl N-(2-hydroxyethyl)carbamateModerate anti-inflammatory
Tert-butyl N-(2,3-dihydroxypropyl)carbamateAntiviral properties
Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-3-methylbutyl]carbamatePotential anticancer activity

Case Studies

  • In Vitro Studies : A study conducted on various carbamate derivatives demonstrated that those with hydroxycarbamimidoyl groups exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition Assays : In assays measuring AChE and BChE activity, several carbamate derivatives showed IC50 values within the range of effective inhibitors, suggesting that this compound may similarly inhibit these enzymes.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Position/Backbone Key Functional Groups Physicochemical Properties Potential Applications
Target Compound 2-(Trifluoromethoxy)phenyl Hydroxycarbamimidoyl, tert-butyl carbamate High lipophilicity (logP ~3.5*), enhanced metabolic stability Enzyme inhibitors, antimicrobial agents
tert-Butyl N-{3-[(Z)-N'-hydroxycarbamimidoyl]phenyl}carbamate (CAS 1034617-86-1) Meta-substituted phenyl Same as target compound but without trifluoromethoxy Lower logP (~2.8*), reduced oxidative stability Kinase inhibitor intermediates
tert-Butyl N-{(Z)-N'-hydroxycarbamimidoylmethyl}carbamate Phenyl (no trifluoromethoxy) Hydroxycarbamimidoyl, tert-butyl carbamate Moderate lipophilicity (logP ~2.3*), faster metabolic clearance Discontinued due to synthesis challenges
tert-Butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate Ethyl backbone with methyl branch N-methyl carbamate, branched chain Increased conformational flexibility, lower steric hindrance Prodrug candidates

*Estimated logP values based on substituent contributions.

Key Research Findings

  • Trifluoromethoxy Group Impact : The 2-(trifluoromethoxy)phenyl group in the target compound significantly improves metabolic stability compared to phenyl or meta-substituted analogs. This is attributed to the electron-withdrawing effect of the trifluoromethoxy group, which reduces susceptibility to oxidative degradation .
  • Synthetic Utility : The tert-butyl carbamate group protects the amine during synthesis, enabling selective deprotection for downstream functionalization. This contrasts with N-methyl carbamate analogs (e.g., from ), which require milder deprotection conditions .
  • Biological Activity : Hydroxycarbamimidoyl-containing compounds are explored as nitric oxide synthase inhibitors or metalloenzyme modulators. The trifluoromethoxy variant’s enhanced lipophilicity may improve cell membrane permeability in such applications .

Commercial and Discontinued Analogs

  • The target compound remains commercially available (CymitQuimica, 2025), while its phenyl-substituted analog () is discontinued, likely due to inferior stability or synthetic complexity .
  • Price disparities (e.g., €486.00/100mg for the target vs. discontinued analogs) reflect differences in demand and synthesis scalability .

Preparation Methods

Boc Protection of Amines

A widely employed method for preparing tert-butyl carbamates involves reacting amines with di-tert-butyl dicarbonate under mild conditions. The reaction is usually catalyzed by DMAP or carried out in the presence of a base such as triethylamine in solvents like tetrahydrofuran (THF) or pyridine.

Reaction Parameter Typical Conditions Yield Range (%) Notes
Reagents Di-tert-butyl dicarbonate, amine, DMAP, base 67–91 Reaction temperatures from 0°C to room temperature; reaction times from 2 to 16 hours
Solvents Tetrahydrofuran, pyridine Pyridine can act as both solvent and base
Temperature 0°C to 25°C Cooling often used to control reaction rate and selectivity
Purification Column chromatography (silica gel), recrystallization Yields depend on substrate and purification method

Examples from related compounds:

  • 5-Bromo-1,3-thiazol-2-amine hydrobromide treated with di-tert-butyl dicarbonate in THF and triethylamine at 0°C to room temperature with DMAP catalyst yields tert-butyl carbamate derivatives in 78–91% yield.

  • Similar reactions in pyridine at room temperature for 2 to 16 hours provide yields ranging from 67% to 75%.

Notes on Boc Protection

  • The presence of bases such as triethylamine or pyridine neutralizes the acidic byproducts and facilitates the reaction.
  • DMAP acts as an acyl transfer catalyst, enhancing reaction rates and yields.
  • Reaction monitoring by NMR and LCMS confirms product formation and purity.

Introduction of Hydroxycarbamimidoyl (Amidoxime) Group

The hydroxycarbamimidoyl group is typically introduced by converting nitrile precursors into amidoximes via reaction with hydroxylamine hydrochloride under basic conditions.

Step Typical Conditions Notes
Starting Material Aromatic nitrile derivative Requires nitrile functionality on the phenyl ring
Reagents Hydroxylamine hydrochloride, base (e.g., NaOH) Reaction in ethanol or aqueous media
Temperature Room temperature to reflux Reaction times vary from 2 to 24 hours
Purification Recrystallization or chromatography Amidoximes are generally stable and isolable

This step is crucial for obtaining the N'-hydroxycarbamimidoyl moiety on the phenyl ring side chain.

Incorporation of the 2-(Trifluoromethoxy)phenyl Group

The trifluoromethoxy substituent is generally introduced via:

  • Starting from commercially available 2-(trifluoromethoxy)aniline or 2-(trifluoromethoxy)benzaldehyde derivatives.
  • Electrophilic aromatic substitution or nucleophilic aromatic substitution on suitably functionalized precursors.
  • Metal-catalyzed coupling reactions to attach the trifluoromethoxyphenyl moiety to the desired scaffold.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Boc Protection of Amine Di-tert-butyl dicarbonate, DMAP, triethylamine, THF, 0–25°C, 2–16 h 67–91 High yield, mild conditions, common in carbamate synthesis
Amidoxime Formation Hydroxylamine hydrochloride, base, ethanol/water, RT to reflux, 2–24 h 60–85 Converts nitriles to hydroxycarbamimidoyl groups
Introduction of Trifluoromethoxy group Starting from 2-(trifluoromethoxy)benzaldehyde or aniline derivatives Variable Commercially available or synthesized via aromatic substitution or coupling reactions
Purification Silica gel chromatography, recrystallization Essential for isolating pure compound

Research Findings and Considerations

  • The Boc protection step is well-established and offers robust yields with good selectivity, making it suitable for sensitive functional groups such as amidoximes.

  • Amidoxime formation is sensitive to reaction conditions; controlling pH and temperature is critical to avoid side reactions.

  • The trifluoromethoxy group imparts electron-withdrawing properties, which may influence reactivity and stability during synthesis.

  • Careful purification is required to separate closely related intermediates and byproducts, often achieved by gradient elution chromatography.

  • Analytical techniques such as NMR (1H, 13C), LCMS, and IR spectroscopy are employed to confirm structure and purity at each step.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate, and how can reaction conditions be optimized?

  • Methodology :

  • Protecting Group Selection : Use tert-butyl carbamate (Boc) as a transient protecting group for amines, leveraging its stability under basic conditions and ease of removal with acids (e.g., TFA) .
  • Stepwise Synthesis : Couple the trifluoromethoxy-substituted phenyl group via reductive amination or nucleophilic substitution, followed by hydroxycarbamimidoyl introduction using amidoxime intermediates .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates, dichloromethane for Boc protection) and temperature (room temperature for Boc activation, 50–80°C for coupling) to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the presence of tert-butyl (δ ~1.2–1.4 ppm), trifluoromethoxy (δ ~55–60 ppm in 19F^{19}\text{F} NMR), and carbamate carbonyl (δ ~155–160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for exact mass verification (expected molecular ion: C16_{16}H21_{21}F3_3N3_3O4_4).
  • HPLC-PDA : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodology :

  • Storage : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the carbamate group .
  • Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation of potential degradation products (e.g., isocyanates) .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity under acidic/basic conditions?

  • Methodology :

  • pH-Dependent Degradation : Expose the compound to buffered solutions (pH 1–13) and analyze by LC-MS. The Boc group hydrolyzes in acidic conditions (e.g., pH <3), releasing CO2_2 and tert-butanol, while the hydroxycarbamimidoyl moiety may undergo tautomerism in basic media .
  • Computational Modeling : Use DFT calculations (Gaussian 09) to simulate protonation states and transition states during hydrolysis .

Q. How can computational tools predict this compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Employ AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase) using the trifluoromethoxy group’s electron-withdrawing properties to enhance ligand-receptor interactions .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability in lipid bilayers, focusing on the carbamate’s role in membrane permeability .

Q. What experimental designs are recommended for studying its ecotoxicological impact?

  • Methodology :

  • OECD Guidelines : Follow Test No. 201 (algae growth inhibition) and 211 (daphnia reproduction) to assess acute/chronic toxicity .
  • Bioaccumulation : Measure log KowK_{ow} (octanol-water partition coefficient) via shake-flask method; values >3 indicate potential bioaccumulation .
  • Degradation Pathways : Use LC-QTOF-MS to identify photolysis/byproducts under simulated sunlight (λ >290 nm) .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis for enhanced bioactivity?

  • Methodology :

  • Analog Design : Modify the trifluoromethoxy group (e.g., replace with CF3_3 or OCH3_3) and assess IC50_{50} against target enzymes .
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to resolve binding modes (PDB deposition) .

Key Considerations

  • Contradictions in Evidence : While some SDS reports classify related carbamates as non-hazardous , others note potential toxicity from degradation products (e.g., isocyanates) . Always conduct in-house safety assessments.
  • Data Gaps : Ecotoxicity and long-term stability data are limited; prioritize these in experimental designs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate

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